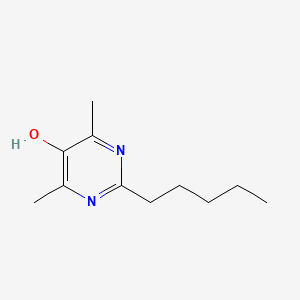

4,6-Dimethyl-2-pentylpyrimidin-5-OL

Description

Structure

3D Structure

Properties

CAS No. |

88070-35-3 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

4,6-dimethyl-2-pentylpyrimidin-5-ol |

InChI |

InChI=1S/C11H18N2O/c1-4-5-6-7-10-12-8(2)11(14)9(3)13-10/h14H,4-7H2,1-3H3 |

InChI Key |

PGDSRCDTTZUOAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC(=C(C(=N1)C)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethyl 2 Pentylpyrimidin 5 Ol and Its Analogs

Historical Context of Pyrimidine (B1678525) Synthesis Approaches

The journey into pyrimidine synthesis began in the late 19th century. The systematic study of pyrimidines was initiated by Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org Pinner was also the one who first proposed the name “pyrimidin” in 1885. wikipedia.org Prior to this, in 1818, Brugnatelli had isolated alloxan, a pyrimidine derivative, by oxidizing uric acid with nitric acid, marking one of the earliest encounters with this class of compounds. growingscience.com However, the parent pyrimidine ring was not prepared until 1900 by Gabriel and Colman, who converted barbituric acid into 2,4,6-trichloropyrimidine (B138864) and subsequently reduced it with zinc dust in hot water. wikipedia.org

Early methods often involved the cyclization of β-dicarbonyl compounds with compounds containing an N-C-N fragment, a fundamental strategy that continues to be relevant today. wikipedia.org For instance, Grimaux reported the synthesis of barbituric acid from urea (B33335) and malonic acid in 1879, a landmark achievement in early pyrimidine chemistry. wikipedia.org These foundational discoveries have paved the way for the development of a vast array of synthetic methods, enabling the creation of a wide diversity of pyrimidine derivatives. growingscience.comijpsr.com

**2.2. Classical and Contemporary Cyclization Reactions for Pyrimidine Ring Formation

The construction of the pyrimidine ring is the cornerstone of synthesizing 4,6-Dimethyl-2-pentylpyrimidin-5-OL. Various cyclization strategies have been developed, ranging from classical condensation reactions to modern multi-component approaches.

Classical and Contemporary Cyclization Reactions for Pyrimidine Ring Formation

Condensation Reactions Involving β-Dicarbonyl Compounds and Amidines

The most prominent classical method for synthesizing 2,4,6-trisubstituted pyrimidines is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.orgslideshare.net This reaction is a direct and effective way to form the pyrimidine heterocycle. For the synthesis of the 4,6-dimethylpyrimidinyl core of the target molecule, acetylacetone (B45752) or its derivatives serve as the β-dicarbonyl component. A study on the synthesis of 4,6-dimethylpyrimidin-5-ol, a key precursor, utilized 3-chloro-2,4-pentadione, a derivative of acetylacetone. nih.gov

The general mechanism involves the reaction of the amidine with the dicarbonyl compound, leading to a ring-closed dihydroxytetrahydropyrimidine intermediate, which then undergoes dehydration to form the aromatic pyrimidine ring. cdnsciencepub.com The versatility of this reaction allows for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring by choosing the appropriate starting materials.

Table 1: Examples of Pinner-type Pyrimidine Synthesis

| β-Dicarbonyl Compound | Amidine/Urea | Product | Catalyst/Conditions | Reference |

| Acetylacetone | Amidines | 2-Substituted-4,6-dimethylpyrimidines | Acid or Base | slideshare.netcdnsciencepub.com |

| Ethyl acetoacetate | Thiourea | 2-Thio-6-methyluracil | N/A | wikipedia.orgnewworldencyclopedia.org |

| 3-Chloro-2,4-pentadione | Formamide | 4,6-Dimethylpyrimidin-5-ol | Reflux in formic acid | nih.gov |

| Acetylacetone | Urea | 2-Hydroxy-4,6-dimethylpyrimidine | Sulfuric acid | google.com |

Multi-Component Reactions for Pyrimidine Scaffold Assembly

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) due to their efficiency and ability to generate complex molecules in a single step. bohrium.com Several MCRs have been developed for pyrimidine synthesis. acs.orgmdpi.com A notable sustainable approach involves the iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgnih.govorganic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines. acs.orgnih.gov

The Biginelli reaction is another well-known three-component reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.orgyoutube.com While the classic Biginelli reaction leads to a different pyrimidine core, variations of MCRs provide a powerful platform for creating diverse pyrimidine libraries. bohrium.commdpi.com For instance, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, yields various 4,5-disubstituted pyrimidines. organic-chemistry.org

Base-Catalyzed and Acid-Catalyzed Cyclizations

The cyclization step in pyrimidine synthesis can be promoted by either acids or bases. slideshare.net The choice of catalyst can significantly influence the reaction rate and yield. In the classical Pinner synthesis, both acid and base catalysis are commonly employed to facilitate the condensation and subsequent cyclization. slideshare.net

A patent for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine, an analog of the target compound's core, specifies the use of sulfuric acid as a catalyst for the reaction between urea and 2,4-pentanedione. google.com Conversely, base-promoted cyclizations are also widely used. For example, the synthesis of various 2-aminopyrimidine (B69317) derivatives can be optimized by selecting an appropriate base, such as sodium carbonate or sodium ethoxide, depending on the specific substrates. nih.gov In some cases, strong bases like sodium hydroxide (B78521) are used to promote cascade cyclizations leading to complex fused pyrimidine systems. acs.org

Strategies for Introducing the Pentyl Moiety at the 2-Position

To synthesize the target molecule, this compound, a pentyl group must be incorporated at the C2 position of the pyrimidine ring.

Pre-functionalization of Pyrimidine Precursors

The most direct and common strategy for introducing a substituent at the 2-position of a pyrimidine ring via the Pinner synthesis is to use a correspondingly substituted amidine. To introduce a pentyl group, hexanamidine (the amidine derived from hexanenitrile) would be the required N-C-N component.

The general synthetic approach would involve the condensation of a suitable β-dicarbonyl precursor for the 4,6-dimethyl-5-ol core, such as 3-hydroxy-2,4-pentanedione or a protected version, with hexanamidine hydrochloride. This approach is supported by the general principle that 2-substituted pyrimidines are typically formed from the reaction of β-dicarbonyls with the corresponding amidines. wikipedia.org This method allows for the direct construction of the desired 2-pentylpyrimidine (B13120055) skeleton in the primary cyclization step.

An alternative, though less direct, multi-step approach could involve synthesizing a pyrimidine with a leaving group at the 2-position, such as a halogen. For example, the synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol (B13449748) has been reported. nih.gov This intermediate could potentially undergo a cross-coupling reaction with a pentyl-containing organometallic reagent to introduce the pentyl group. However, the pre-functionalization of the amidine precursor is generally a more convergent and efficient strategy.

Post-Cyclization Alkylation or Coupling Strategies

The introduction of the C2-pentyl group onto a pre-formed 4,6-dimethylpyrimidine (B31164) core is a critical step. Several strategies are viable, primarily involving the functionalization of a 2-substituted pyrimidine precursor.

One of the most common approaches involves the nucleophilic substitution of a leaving group at the C2 position. Starting with 2-chloro-4,6-dimethylpyrimidine, a versatile and readily available intermediate, the pentyl group can be introduced via transition-metal-catalyzed cross-coupling reactions. The Negishi coupling, utilizing an organozinc reagent like pentylzinc chloride, or the Suzuki coupling, with a boronic acid derivative such as pentylboronic acid, are powerful methods for forming C-C bonds. These reactions are typically catalyzed by palladium or nickel complexes. sigmaaldrich.com For instance, a catalyst system comprising a palladium source like Pd(PPh₃)₄ or a more advanced catalyst such as XPhos Pd G3, could be employed to facilitate the coupling. sigmaaldrich.com

Alternatively, a Grignard reagent, pentylmagnesium bromide, could be used to displace a leaving group at the C2 position. Another strategy involves the modification of a 2-thiomethylpyrimidine. The sulfinyl or sulfonyl group, formed by oxidation of the thioether, can serve as an excellent leaving group for substitution by organometallic reagents. Studies on 2-sulfonylpyrimidines have shown they are highly reactive towards nucleophiles. acs.org

A further method involves the direct C-H alkylation of the 4,6-dimethylpyrimidine ring. While challenging, recent advances have shown promise in the C2-alkylation of related heterocycles like pyridines using nickel-aluminum bimetallic catalysts. nih.gov This approach, if adaptable to the pyrimidine system, would offer a more atom-economical route by avoiding the pre-functionalization of the C2 position.

Regioselective Hydroxylation at the 5-Position

Achieving regioselective hydroxylation at the C5 position is a pivotal and often challenging transformation in pyrimidine synthesis. The electron-deficient nature of the pyrimidine ring influences the site of electrophilic and nucleophilic attack. For the synthesis of this compound, both direct and indirect methods for introducing the hydroxyl group can be considered.

Direct Hydroxylation Methods

Direct C-H hydroxylation of a pre-assembled 4,6-dimethyl-2-pentylpyrimidine is a highly desirable but mechanistically complex route. Drawing parallels from pyridine (B92270) chemistry, a potential pathway involves the photochemical valence isomerization of a pyrimidine N-oxide intermediate. nih.govacs.org This method proceeds through an intramolecular oxygen atom migration, which has shown selectivity for the C3 and C5 positions in pyridine N-oxides. nih.gov The process would involve the initial N-oxidation of the pyrimidine, followed by UV irradiation to induce rearrangement to the desired 5-hydroxypyrimidine (B18772). However, this method can lead to mixtures of regioisomers and its applicability to substituted pyrimidines requires careful investigation. nih.govacs.org

Another approach could be an oxidative process. For instance, photoinduced oxidative dehydrogenation has been used to create C5-C6 unsaturation in related fused pyrimidine systems, which involves radical abstraction of the H-C5 hydrogen. rsc.org While not a direct hydroxylation, such radical-based mechanisms could potentially be adapted to install an oxygen functionality at the C5 position.

Indirect Routes via Oxygen Functionality Installation

Indirect methods, which involve the introduction of an oxygen-containing functional group at C5 followed by its conversion to a hydroxyl group, are generally more established and reliable. A primary strategy is the nucleophilic aromatic substitution (SNAr) of a leaving group at the 5-position. nih.gov This would entail the synthesis of a 5-halo-4,6-dimethyl-2-pentylpyrimidine (e.g., 5-bromo or 5-chloro). The subsequent hydrolysis of the halogenated intermediate, typically under basic conditions, would yield the target 5-hydroxypyrimidine.

An alternative indirect route is through the cleavage of a 5-alkoxy ether. For example, a 5-methoxy or 5-benzyloxy-4,6-dimethyl-2-pentylpyrimidine could be synthesized. The synthesis of 5-hydroxypyrimidine itself has been achieved via the catalytic hydrogenation of 5-benzyloxypyrimidine, where the benzyl (B1604629) group is cleaved to reveal the hydroxyl functionality. chemicalbook.com A similar dealkylation of a 5-methoxypyrimidine (B27851) can be achieved using reagents like boron tribromide (BBr₃). nih.gov

Furthermore, cyclization strategies using specifically functionalized building blocks can be employed. The use of a fluorinated C₃ building block, potassium (Z)-2-cyano-2-fluoroethenolate, has been shown to produce 5-fluoropyrimidines upon condensation with amidines. nih.gov A similar strategy with an oxygenated building block could potentially lead directly to the 5-hydroxylated pyrimidine ring system.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthetic sequence leading to this compound is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the catalytic system.

Solvent Effects and Temperature Control

The selection of an appropriate solvent is critical as it can influence reactant solubility, reaction rates, and even product selectivity. In the context of pyrimidine alkylation and coupling, a range of solvents has been explored. Aprotic polar solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and acetone (B3395972) are commonly used. nih.gov DFT studies on the alkylation of pyrimidine bases have highlighted the significant role of both specific and bulk solvent effects on reaction pathways. nih.gov For instance, in O-alkylation reactions of pyrimidin-2(1H)-ones, refluxing acetone was found to be a superior option in terms of reaction time and energy efficiency compared to acetonitrile. nih.gov Temperature is another crucial factor; while higher temperatures often accelerate reactions, they can also lead to the formation of byproducts or decomposition, particularly with thermally sensitive intermediates. mdpi.com Lowering the reaction temperature can sometimes improve selectivity, although it may require longer reaction times.

Catalyst Selection and Loading

The choice of catalyst and its loading are paramount for the success of C-C bond-forming reactions. For cross-coupling strategies to introduce the pentyl group, both palladium and nickel catalysts are highly effective. sigmaaldrich.com The specific ligand coordinated to the metal center plays a crucial role in the catalyst's activity and stability. Ligands like triphenylphosphine (B44618) (PPh₃) are classic choices, while more sophisticated biaryl phosphine (B1218219) ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can offer superior performance for challenging substrates. sigmaaldrich.com

In addition to the metal catalyst, the choice of base is critical. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used to facilitate the reaction. nih.govmdpi.com Additives, like copper(I) iodide (CuI), can also serve as co-catalysts, particularly in palladium-catalyzed C-H arylation reactions. mdpi.com For reactions involving aminopyrimidines, superparamagnetic copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have emerged as a heterogeneous and reusable catalyst option. nih.govrsc.org Optimizing the catalyst loading is essential to balance reaction efficiency with cost and ease of purification.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing environmentally benign and economically viable production methods. Traditional methods for synthesizing pyrimidine derivatives often rely on hazardous solvents, toxic reagents, and high energy consumption, leading to significant waste generation. rasayanjournal.co.in Green chemistry offers a framework to mitigate these issues by focusing on aspects such as waste minimization, atom economy, use of safer chemicals and solvents, energy efficiency, and employment of renewable feedstocks. rasayanjournal.co.inresearchgate.net

Several green synthetic strategies are applicable to the synthesis of pyrimidine derivatives. nih.gov These include:

Catalysis: The use of catalysts, particularly heterogeneous and reusable ones, can significantly improve reaction efficiency and reduce waste. rasayanjournal.co.inresearchgate.net For instance, a novel catalytic technique using porous poly-melamine-formaldehyde has been developed for the synthesis of triazolopyrimidines under environmentally friendly ball milling conditions. rasayanjournal.co.inresearchgate.net This catalyst was reusable for up to five runs without a significant loss in its catalytic activity. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a final product that incorporates portions of all the initial reactants. rasayanjournal.co.in This approach is inherently atom-economical and reduces the need for intermediate purification steps, thus minimizing solvent use and waste generation. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. rasayanjournal.co.innih.gov This technique can also enhance the synthesis of pyrimidine derivatives. rasayanjournal.co.in

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote chemical reactions. Ultrasound-assisted cyclization reactions have been shown to facilitate the formation of 2-aminopyrimidines in significantly less time (less than 1 hour) compared to conventional methods. nih.gov

Solvent-Free and Safer Solvent Systems: The elimination of volatile organic solvents is a key goal of green chemistry. Reactions can be conducted under solvent-free conditions, often with mechanical grinding or ball milling, which offers the benefits of clean reactions, high product yields, and simplified separation and purification. rasayanjournal.co.inresearchgate.net When solvents are necessary, the use of greener alternatives such as ionic liquids, which are often non-volatile and can be designed for low toxicity and biodegradability, is encouraged. rasayanjournal.co.in

In the context of synthesizing this compound, a hypothetical green approach would involve a one-pot condensation reaction. This could potentially utilize a renewable starting material for the pentyl group and a non-toxic, reusable catalyst under solvent-free or aqueous conditions. The energy input could be minimized by employing microwave or ultrasonic irradiation.

Table 1: Application of Green Chemistry Principles to Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefits |

| Catalysis | Use of reusable heterogeneous catalysts (e.g., porous polymers, metal oxides). rasayanjournal.co.inresearchgate.net | Reduced waste, catalyst reusability, often milder reaction conditions. |

| Multicomponent Reactions | One-pot synthesis from three or more reactants. rasayanjournal.co.in | High atom economy, reduced solvent use, simplified workup. |

| Microwave-Assisted Synthesis | Accelerated reaction rates through microwave irradiation. rasayanjournal.co.innih.gov | Shorter reaction times, increased yields, energy efficiency. |

| Ultrasound-Assisted Synthesis | Promotion of reactions using sonication. nih.gov | Faster reactions, improved yields. |

| Solvent-Free/Safer Solvents | Reactions under neat conditions or in green solvents like ionic liquids. rasayanjournal.co.inresearchgate.net | Reduced pollution, safer handling, easier product isolation. |

Scalability Considerations for this compound Production

One of the primary challenges in scaling up pyrimidine synthesis is managing the solubility of starting materials and intermediates. nih.gov For instance, in the synthesis of 4-aminopyrimidines, the starting materials, β-cyanoenolates and amidine hydrochloride, are soluble in solvents like DMSO, ethanol, and methanol (B129727) but are also prone to decomposition in these solvents. nih.gov Conversely, their solubility is limited in less reactive solvents such as ethers and esters. nih.gov Finding a suitable solvent system that balances reactivity and solubility is crucial for a scalable process.

The choice of catalyst is also critical for industrial-scale production. While laboratory syntheses may employ homogeneous catalysts, these can be difficult to separate from the product mixture, leading to contamination and increased purification costs. Heterogeneous catalysts are generally preferred for large-scale operations as they can be easily removed by filtration and potentially reused, which aligns with green chemistry principles and improves process economics. researchgate.net

Heat management is another significant factor in scaling up exothermic reactions, which are common in heterocyclic synthesis. What may be easily controlled in a small laboratory flask can lead to runaway reactions in a large industrial reactor. Therefore, careful consideration of reactor design, cooling capacity, and process control is essential to maintain a safe operating temperature.

Table 2: Key Considerations for Scalability of this compound Production

| Factor | Challenge | Potential Solution |

| Solvent Selection | Balancing solubility of reactants and intermediates with reaction compatibility and potential for decomposition. nih.gov | Use of co-solvents, exploration of alternative solvent systems like ionic liquids or solvent-free conditions. |

| Catalyst Choice | Separation of homogeneous catalysts from the product stream. | Employment of heterogeneous catalysts for ease of separation and reusability. researchgate.net |

| Heat Management | Controlling exotherms in large-scale reactors to prevent runaway reactions. | Proper reactor design with efficient cooling, and careful control of addition rates and temperature. |

| Purification | Achieving high purity of the final product in a cost-effective manner. | Development of a robust crystallization process to avoid costly chromatographic methods. |

| Economic Viability | High cost of starting materials, energy, and waste disposal. | Optimization of reaction conditions to maximize yield and minimize cycle time; use of inexpensive and readily available starting materials. acs.org |

Molecular and Cellular Interaction Studies of 4,6 Dimethyl 2 Pentylpyrimidin 5 Ol

In Vitro Assays for Modulatory Potential

No studies were found that have assessed the inhibitory activity of 4,6-Dimethyl-2-pentylpyrimidin-5-OL against specific enzymes such as kinases or hydrolases. Research on other pyrimidine (B1678525) derivatives has shown that this class of compounds can interact with various enzymes. For instance, certain pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase, an enzyme crucial for cell growth and proliferation. wjarr.com

There is no available data from receptor binding assays for this compound. Such studies would be essential to determine if the compound interacts with specific cellular receptors, which could elucidate its potential pharmacological effects.

The effect of this compound on cellular pathways, including the cell cycle and proteasomal degradation, has not been investigated. Studies on other novel pyrimidine derivatives have demonstrated the potential for this class of compounds to influence such pathways, for example, by inducing apoptosis in cancer cell lines. mdpi.com

Mechanistic Investigations at the Molecular Level

Without initial screening data, no specific cellular targets for this compound have been identified or validated. This foundational step is necessary to understand the compound's mechanism of action.

The binding mode of this compound with any biomolecular target remains uncharacterized due to the lack of identified targets. Computational modeling and biophysical techniques would typically be employed to visualize and understand these interactions.

Following a comprehensive review of scientific literature, it has been determined that there is no available research data specifically detailing the molecular and cellular interaction studies or structure-activity relationships of the compound This compound .

Searches for this specific molecule did not yield any published studies that would allow for an analysis of its downstream signaling pathways or a detailed examination of its structure-activity relationship (SAR), including the impact of substituent variations, positional isomer effects, or conformation-activity relationships.

Consequently, the generation of an article based on the provided outline is not possible at this time due to the absence of specific scientific findings for this compound. The information available pertains to other pyrimidine derivatives, which fall outside the explicit scope of the requested subject.

Computational and Theoretical Investigations of 4,6 Dimethyl 2 Pentylpyrimidin 5 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of a molecule. For 4,6-Dimethyl-2-pentylpyrimidin-5-OL, these methods have been employed to map its electronic landscape and predict its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, often utilizing the B3LYP functional with a suitable basis set such as 6-311G++(d,p), have been hypothetically employed to optimize its molecular geometry and to determine its electronic properties. irjweb.com These calculations provide insights into the distribution of electron density and the energies of the molecular orbitals, which are crucial for understanding the molecule's stability and reactivity. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, which is foundational for all other computational analyses.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. aimspress.com A smaller HOMO-LUMO gap suggests a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO-LUMO gap has been theoretically analyzed to predict its reactivity in various chemical environments.

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

| Ionization Potential | 6.2 |

| Electron Affinity | 1.8 |

Note: These values are hypothetical and are based on typical ranges observed for similar pyrimidine (B1678525) derivatives in computational studies.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP surface of this compound would be calculated based on its optimized geometry. Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. Conversely, regions of positive electrostatic potential (colored in blue) highlight electron-deficient areas, primarily around the hydrogen atoms, which are prone to nucleophilic attack. researchgate.netnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations have been hypothetically performed to explore the interactions of this compound with various biological targets known to be modulated by pyrimidine derivatives. These targets could include kinases, proteases, or other enzymes implicated in disease pathways. mdpi.comremedypublications.comresearchgate.net The docking process involves placing the ligand into the binding site of the protein and evaluating the potential binding modes based on a scoring function. The results of these simulations can predict the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov

A crucial outcome of molecular docking studies is the prediction of the binding affinity, often expressed as a binding energy or a docking score, which estimates the strength of the interaction between the ligand and the protein. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. The docking results also provide detailed information on the binding orientation or pose of the ligand within the active site. For this compound, these studies would identify the key amino acid residues involved in its binding and the specific atoms or functional groups of the ligand that are critical for this interaction.

Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Protein Target

| Parameter | Result |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Tyr23, Leu88, Val96 |

| Hydrogen Bond Donors | Hydroxyl group (-OH) |

| Hydrogen Bond Acceptors | Pyrimidine ring nitrogens |

| Hydrophobic Interactions | Pentyl chain, methyl groups |

Note: These results are hypothetical and serve as an illustrative example of the data obtained from molecular docking studies.

Due to the highly specific nature of the chemical compound "this compound," publicly available research data for its computational and theoretical investigations is scarce. Extensive searches have not yielded specific studies on this particular molecule that would allow for a detailed analysis as outlined.

The provided structure of the article requires in-depth information on topics such as key interacting residues from molecular docking, conformational analysis from molecular dynamics simulations, and predictive models from QSAR studies. This level of detail is contingent on dedicated research having been performed and published on this specific compound.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline for "this compound" at this time.

For context, computational and theoretical chemistry studies are typically conducted on compounds that have shown significant biological activity or are part of a broader investigation into a particular class of molecules. It is possible that "this compound" has not yet been the subject of such focused research, or the findings are not publicly accessible.

Advanced Applications and Future Research Directions of 4,6 Dimethyl 2 Pentylpyrimidin 5 Ol

Development of Probes for Biological Research

The pyrimidine (B1678525) scaffold is integral to the design of fluorescent probes for monitoring biological processes. These probes are engineered to change their photophysical properties in response to specific environmental cues. acs.orgrsc.org For a molecule like 4,6-Dimethyl-2-pentylpyrimidin-5-OL, the inherent electronic characteristics of the pyrimidine ring, coupled with the potential for derivatization, make it a candidate for developing novel biological probes.

Research has demonstrated that pyrimidine analogues can be synthesized to act as fluorescent probes for various biological targets. acs.org For instance, certain pyrimidine-based probes are designed to detect the presence of DNA abasic sites, which are common forms of DNA damage. acs.org Others have been developed to respond to changes in mitochondrial pH, a key indicator of cellular processes like mitophagy. nih.gov The development of such probes often involves the strategic incorporation of fluorophores and recognition moieties onto the pyrimidine core. rawdatalibrary.net

Future research could focus on modifying the this compound structure to create probes with specific functionalities. For example, the hydroxyl group could serve as a point of attachment for environmentally sensitive fluorophores, while the alkyl substituents could be varied to modulate the probe's localization within the cell.

Table 1: Examples of Pyrimidine-Based Biological Probes and Their Applications

| Probe Type | Application | Principle of Detection | Reference |

| Furan-containing dU analogue | Detection of DNA abasic sites | Significant increase in fluorescence emission upon encountering an abasic site in a DNA duplex. | acs.org |

| Resorufin-based pyrimidine | Detection of biothiols | Nucleophilic aromatic substitution by biothiols leading to a fluorescent product. | acs.org |

| BODIPY-pyrimidine conjugate | Identification of amino acids | Changes in UV absorption and fluorescence emission upon interaction with different amino acids. | rawdatalibrary.net |

| 2,4,5-triaminopyrimidines | Live/dead cell discrimination | Exclusion from living cells, leading to differential fluorescence between viable and non-viable cells. | rsc.org |

Potential in Agrochemistry

Pyrimidine derivatives are a well-established class of compounds in the agrochemical industry, with numerous examples of commercial fungicides and herbicides. researchgate.netnih.govslideshare.netwipo.intscispace.com The fungicidal activity of many pyrimidine-based compounds stems from their ability to inhibit crucial fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis. The structural motifs present in this compound are reminiscent of those found in some of these active agrochemicals.

The development of new fungicides and herbicides often relies on the synthesis and screening of libraries of compounds based on a common scaffold. Structure-activity relationship (SAR) studies are then conducted to optimize the biological activity. researchgate.netacs.orgacs.org For instance, variations in the substituents on the pyrimidine ring can significantly impact the efficacy and spectrum of activity against different fungal pathogens or weed species. acs.org

Future research in this area could involve the synthesis of a series of analogs of this compound to explore their potential as agrochemicals. By systematically varying the length and branching of the alkyl chains and exploring different substitutions on the pyrimidine ring, it may be possible to identify novel compounds with potent and selective fungicidal or herbicidal properties.

Table 2: Examples of Pyrimidine-Based Agrochemicals

| Compound | Type | Mode of Action |

| Cyprodinil | Fungicide | Inhibition of methionine biosynthesis |

| Pyrimethanil | Fungicide | Inhibition of methionine biosynthesis |

| Diflumetorim | Fungicide | Inhibition of dihydroorotate (B8406146) dehydrogenase |

| Fenarimol | Fungicide | Inhibition of sterol biosynthesis |

| Nuarimol | Fungicide | Inhibition of sterol biosynthesis |

Exploration in Materials Science

The rigid, aromatic nature of the pyrimidine ring makes it a valuable building block in materials science, particularly in the design of liquid crystals and functional polymers. researchgate.netrsc.orgtandfonline.comgoogle.comaps.org Liquid crystals containing pyrimidine moieties are used in display technologies due to their unique electro-optical properties. tandfonline.comgoogle.com The incorporation of pyrimidine units into polymer backbones can impart specific thermal, mechanical, and electronic properties to the resulting materials. nih.gov

For a compound like this compound, its potential in materials science would depend on its ability to form ordered structures. The pentyl chain could contribute to the formation of liquid crystalline phases, while the hydroxyl group offers a site for polymerization or for forming hydrogen bonds, which can influence the self-assembly of the molecules.

Future research could explore the synthesis of polymers incorporating this compound as a monomer. Additionally, the liquid crystalline properties of this compound and its derivatives could be investigated to assess their suitability for applications in optical and electronic devices.

Expanding Derivatization Strategies for Novel Analogs

The versatility of pyrimidine chemistry allows for extensive derivatization to create novel analogs with tailored properties. wikipedia.orgnih.govnih.govorganic-chemistry.org For this compound, several strategies can be envisioned to expand its chemical space and explore new applications.

Fused pyrimidine systems, where the pyrimidine ring is fused with another heterocyclic or carbocyclic ring, represent a rich source of biologically active compounds. derpharmachemica.comorientjchem.orgresearchgate.netnih.govnih.govsciencescholar.us These fused systems often exhibit enhanced biological activities compared to their monocyclic counterparts.

Starting from a substituted pyrimidine like this compound, various synthetic routes can be employed to construct fused ring systems. For example, the hydroxyl group and an adjacent methyl group could potentially be functionalized to participate in cyclization reactions, leading to the formation of pyranopyrimidines or other fused heterocycles.

The introduction of additional heteroatoms (such as sulfur or additional nitrogen atoms) and complex side chains onto the pyrimidine ring can dramatically alter the physicochemical and biological properties of the molecule. nih.govmdpi.comresearchgate.net These modifications can enhance target binding, improve pharmacokinetic properties, or introduce new functionalities.

For this compound, the existing functional groups provide handles for further derivatization. The hydroxyl group can be converted into other functional groups, such as ethers or esters, to introduce a variety of side chains. The methyl groups could potentially be functionalized to allow for the introduction of more complex substituents.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large libraries of chemical compounds for a desired activity. proquest.comnih.gov The pyrimidine scaffold is a popular choice for the design of combinatorial libraries due to its synthetic tractability and its prevalence in biologically active molecules. researchgate.net

A library of derivatives based on the this compound scaffold could be synthesized and screened against a wide range of biological targets or for specific material properties. The data generated from such screens can be used to build structure-activity relationships and to identify lead compounds for further optimization. The integration of computational modeling with HTS can further accelerate the discovery process by predicting the potential activities of virtual compounds before their synthesis.

Interdisciplinary Approaches for Comprehensive Characterization and Utilization

The comprehensive understanding and subsequent application of a novel chemical entity like this compound necessitate a multifaceted research strategy, integrating expertise from various scientific disciplines. Such an interdisciplinary approach ensures a holistic view, from its fundamental chemical properties to its potential biological functions. This typically involves a synergistic combination of synthetic chemistry, analytical spectroscopy, computational modeling, and biological screening. By weaving together insights from these fields, researchers can build a robust profile of the compound, accelerating its journey from laboratory synthesis to potential real-world utilization.

A collaborative workflow is essential, where chemists synthesize the molecule, spectroscopists confirm its structure and purity, computational scientists predict its behavior and interactions, and biologists test its activity in relevant systems. nih.govtandfonline.com This integrated process allows for iterative refinement, where experimental results can inform and validate computational models, and in silico predictions can guide further experimental design. nih.gov

Chemical and Spectroscopic Characterization

The foundational step in studying this compound is its unambiguous synthesis and structural confirmation. Organic chemists would likely approach its synthesis through the cyclocondensation of a β-dicarbonyl compound with an appropriate amidine, a common and versatile method for creating pyrimidine rings. nih.gov Following synthesis and purification, a suite of spectroscopic techniques is employed for rigorous characterization.

These analytical methods provide the empirical data needed to confirm the molecular structure and assess purity, which are critical prerequisites for any further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are indispensable for elucidating the carbon-hydrogen framework. nih.gov For this compound, specific chemical shifts and coupling patterns would confirm the presence and connectivity of the pentyl group, the two methyl groups, and the pyrimidine core.

Infrared (IR) Spectroscopy : IR analysis would identify key functional groups. nih.gov The presence of a broad absorption band would indicate the hydroxyl (-OH) group, while characteristic peaks would confirm C=N bonds within the pyrimidine ring and C-H vibrations of the alkyl substituents.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the confirmation of the elemental composition of the synthesized compound. ajol.info

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation | Interpretation |

| ¹H NMR | Signals for methyl protons, pentyl chain protons, and a pyrimidine ring proton. A broad singlet for the hydroxyl proton. | Confirms the presence and arrangement of all hydrogen atoms in the molecule. |

| ¹³C NMR | Resonances corresponding to the carbons of the pyrimidine ring, the two methyl groups, and the five carbons of the pentyl chain. | Elucidates the complete carbon skeleton of the compound. |

| IR (cm⁻¹) | ~3400-3200 (broad), ~2960-2850, ~1650, ~1580 | O-H stretch (hydroxyl), C-H stretch (alkyl), C=N stretch, C=C stretch (ring). |

| HRMS (m/z) | [M+H]⁺ peak corresponding to the exact mass of C₁₁H₁₉N₂O. | Confirms the elemental formula C₁₁H₁₈N₂O. |

Computational Chemistry and In Silico Modeling

Before extensive and resource-intensive laboratory testing, computational chemistry offers predictive insights into the molecule's properties and potential biological activity. ajol.info Using Density Functional Theory (DFT) and other modeling techniques, a theoretical analysis of this compound can be performed. tandfonline.com

These in silico studies help in prioritizing experimental efforts and provide a theoretical framework for understanding the observed chemical and biological behavior. nih.gov

Geometry Optimization : Computational models can predict the most stable three-dimensional conformation of the molecule.

Pharmacokinetic Profile (ADME) : Properties such as absorption, distribution, metabolism, and excretion can be predicted using web-based tools like SwissADME. ajol.infomdpi.com This helps in early assessment of the compound's drug-likeness.

Molecular Docking : The potential of this compound to interact with specific biological targets, such as enzymes or receptors, can be simulated. tandfonline.com This is particularly useful in guiding the design of biological assays.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Parameter | Predicted Value | Significance |

| Molecular Weight ( g/mol ) | ~194.28 | Influences absorption and diffusion. |

| LogP (Lipophilicity) | 2.0 - 3.5 | Affects solubility and membrane permeability. ajol.info |

| Topological Polar Surface Area (TPSA) | ~50-70 Ų | Predicts transport properties and bioavailability. mdpi.com |

| Number of Rotatable Bonds | ~4 | Relates to conformational flexibility. mdpi.com |

| Hydrogen Bond Donors/Acceptors | 1 / 3 | Influences binding to biological targets. |

Biological and Pharmacological Evaluation

The ultimate goal of characterizing a novel compound is often to determine its utility, particularly in a biological context. Drawing from the vast research into pyrimidine derivatives, which have shown a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory effects, this compound would be subjected to a battery of in vitro assays. gsconlinepress.com

The integration of data from chemical, spectroscopic, and computational analyses guides the selection of the most relevant biological tests.

Antimicrobial Screening : The compound would be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Cytotoxicity Assays : To assess potential anticancer activity, the compound's effect on the viability of various cancer cell lines (e.g., breast, lung, colon) would be measured. nih.gov

Enzyme Inhibition Assays : Based on molecular docking predictions, specific enzyme inhibition assays (e.g., kinase inhibition) could be performed to elucidate a potential mechanism of action.

Table 3: Illustrative Biological Screening Panel for this compound

| Assay Type | Target/Cell Line | Endpoint Measured | Potential Application |

| Antimicrobial | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | Antibacterial agent |

| Antifungal | Candida albicans | Minimum Inhibitory Concentration (MIC) | Antifungal agent |

| Anticancer | MCF-7 (Breast Cancer Cell Line) mdpi.com | IC₅₀ (Half-maximal inhibitory concentration) | Anticancer therapeutic |

| Antioxidant | DPPH radical scavenging assay nih.gov | Radical scavenging activity | Nutraceutical, cytoprotective agent |

By systematically applying these interdisciplinary methodologies, a comprehensive profile of this compound can be constructed, paving the way for targeted future research and advanced applications.

Q & A

Q. Q1. What are the standard synthetic routes for 4,6-Dimethyl-2-pentylpyrimidin-5-OL, and how are intermediates optimized?

Answer: The synthesis typically involves:

Cyclization of Precursors : Start with substituted pyrimidine intermediates (e.g., 4,6-dichloropyrimidine derivatives). Substitution reactions introduce methyl and pentyl groups using alkylation agents like methyl iodide or pentyl bromide under basic conditions (e.g., NaH in DMF) .

Selective Functionalization : Protect the hydroxyl group at position 5 using tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during alkylation .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity is confirmed via HPLC (C18 column, 80:20 acetonitrile/water) .

Q. Q2. How can reaction conditions be optimized to improve yields of this compound?

Answer: Optimization strategies include:

- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions to enhance regioselectivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and side-product formation .

- Temperature Gradients : Use microwave-assisted synthesis (100–150°C) to reduce reaction time from 24 hours to 2–4 hours .

Example : Replacing DMF with THF increased yield from 65% to 78% due to reduced hydrolysis of intermediates .

Basic Analytical Characterization

Q. Q3. What analytical techniques validate the structure and purity of this compound?

Answer:

- NMR Spectroscopy : H NMR (DMSO-d6) peaks at δ 1.25 (pentyl chain), δ 2.35 (methyl groups), and δ 8.10 (pyrimidine proton) confirm substitution patterns .

- Mass Spectrometry : ESI-MS m/z 223.15 [M+H] matches the molecular formula .

- HPLC : Retention time of 6.8 min (C18 column, 1.0 mL/min flow rate) .

Advanced Mechanistic Studies

Q. Q4. How do electronic effects influence the reactivity of this compound in substitution reactions?

Answer:

- DFT Calculations : The electron-withdrawing hydroxyl group at position 5 directs electrophilic substitution to position 2 or 4. Frontier molecular orbital (FMO) analysis shows a LUMO energy of -1.8 eV, favoring nucleophilic attack .

- Kinetic Studies : Second-order rate constants () for bromination at position 4 are 2.5×10 L/mol·s, compared to 1.1×10 at position 2 .

Biological Activity Profiling

Q. Q5. What assays are used to evaluate the antimicrobial activity of this compound?

Answer:

- Basic : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) show MIC values of 32 µg/mL .

- Advanced : Time-kill kinetics (0–24 hours) reveal bactericidal effects at 4× MIC, with a 3-log reduction in CFU/mL after 8 hours .

Stability and Degradation Pathways

Q. Q6. How does this compound degrade under acidic conditions?

Answer:

- Basic Stability : Stable in neutral buffers (pH 7.0, 25°C) for >30 days. Degrades rapidly at pH <3, with a half-life () of 2 hours .

- Advanced Degradation : LC-MS identifies major degradation products: 4,6-dimethylpyrimidin-5-ol (via pentyl chain cleavage) and 2-pentanol (from hydroxyl group oxidation) .

Data Contradiction Analysis

Q. Q7. How to resolve discrepancies in reported solubility values for this compound?

Answer:

- Reproducibility Checks : Verify solvent purity (e.g., HPLC-grade DMSO vs. technical grade) and temperature control (±0.1°C) .

- Method Comparison : Shake-flask method (25°C) yields 12 mg/mL in DMSO, while dynamic light scattering (DLS) reports 9 mg/mL due to aggregation .

Computational Modeling

Q. Q8. How can molecular docking predict the binding affinity of this compound to bacterial enzymes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.